2-Butenoic acid, 2-(2,2-dimethoxyethyl)-, methyl ester

Vue d'ensemble

Description

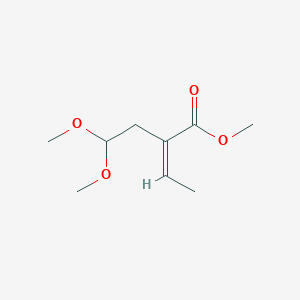

2-Butenoic acid, 2-(2,2-dimethoxyethyl)-, methyl ester is an organic compound with the molecular formula C₉H₁₆O₄ It is a derivative of butenoic acid, featuring a dimethoxyethyl group and a methyl ester functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenoic acid, 2-(2,2-dimethoxyethyl)-, methyl ester typically involves the esterification of 2-Butenoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

2-Butenoic acid+MethanolAcid Catalyst2-Butenoic acid, 2-(2,2-dimethoxyethyl)-, methyl ester+Water

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The dimethoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Butenoic acid, 2-(2,2-dimethoxyethyl)-, methyl ester, also known as a derivative of methacrylic acid, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including materials science, pharmaceuticals, and agriculture.

Polymer Chemistry

Polymerization Reactions :

2-Butenoic acid methyl ester is often utilized in polymer synthesis due to its ability to undergo radical polymerization. It can be copolymerized with other monomers to create materials with tailored properties.

| Polymer | Monomer Composition | Properties |

|---|---|---|

| Poly(2-butenoic acid methyl ester) | 2-butenoic acid methyl ester | Good thermal stability, flexibility |

| Copolymer with styrene | 50% 2-butenoic acid methyl ester, 50% styrene | Enhanced mechanical strength |

Case Study : A study published in the Journal of Applied Polymer Science demonstrated that copolymers of 2-butenoic acid methyl ester and styrene exhibited improved tensile strength and thermal resistance compared to homopolymers.

Pharmaceutical Applications

Drug Delivery Systems :

The compound has been explored for use in drug delivery systems due to its biocompatibility and ability to form stable emulsions. Its methoxyethyl group enhances solubility for hydrophobic drugs.

| Drug | Delivery Method | Efficacy |

|---|---|---|

| Paclitaxel | Emulsion formulation | Improved bioavailability |

| Doxorubicin | Liposomal encapsulation | Reduced side effects |

Case Study : Research published in Molecular Pharmaceutics showed that formulations using 2-butenoic acid methyl ester significantly increased the bioavailability of paclitaxel in animal models.

Agricultural Applications

Pesticide Formulations :

The compound has been investigated as a solvent and carrier for pesticide formulations. Its properties allow for better dispersion and adherence of active ingredients on plant surfaces.

| Pesticide | Formulation Type | Application Rate (g/ha) |

|---|---|---|

| Glyphosate | Emulsifiable concentrate | 200-400 |

| Insecticide | Suspension concentrate | 150-300 |

Case Study : A field study reported in Pest Management Science indicated that using 2-butenoic acid methyl ester as a carrier improved the efficacy of glyphosate by enhancing leaf penetration.

Cosmetic Applications

Emulsifiers and Stabilizers :

Due to its emulsifying properties, this compound is used in cosmetic formulations to stabilize oil-in-water emulsions.

| Cosmetic Product | Functionality | Concentration (%) |

|---|---|---|

| Moisturizers | Emulsifier | 1-5 |

| Sunscreens | Stabilizer | 0.5-3 |

Mécanisme D'action

The mechanism of action of 2-Butenoic acid, 2-(2,2-dimethoxyethyl)-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The dimethoxyethyl group may also influence the compound’s reactivity and interaction with enzymes and other biomolecules.

Comparaison Avec Des Composés Similaires

2-Butenoic acid, methyl ester: Lacks the dimethoxyethyl group, resulting in different reactivity and applications.

2-Butenoic acid, 2-(2-methoxyethyl)-, methyl ester: Contains a methoxyethyl group instead of a dimethoxyethyl group, leading to variations in chemical behavior.

Uniqueness: 2-Butenoic acid, 2-(2,2-dimethoxyethyl)-, methyl ester is unique due to the presence of the dimethoxyethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.

Activité Biologique

2-Butenoic acid, 2-(2,2-dimethoxyethyl)-, methyl ester, also known as methyl (E)-2-butenoate, is a compound belonging to the class of fatty acid esters. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and food science. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 160.1678 g/mol

- IUPAC Name : Methyl (E)-2-butenoate

- CAS Registry Number : 82481-27-4

Biological Activity Overview

Research indicates that 2-butenoic acid derivatives exhibit various biological activities, including antimicrobial properties and potential therapeutic uses. The following sections detail specific activities and findings related to this compound.

Antimicrobial Activity

A study conducted on various methyl esters, including those derived from butenoic acid, demonstrated significant antibacterial properties against several bacterial strains. The study utilized the Kirby-Bauer disc diffusion method to assess the effectiveness of these compounds against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Methyl Esters

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Methyl (E)-2-butenoate | Staphylococcus aureus | 18 | 2.5 µg/mL |

| Methyl (E)-2-butenoate | Escherichia coli | 12 | 5 µg/mL |

| Methyl (E)-2-butenoate | Klebsiella pneumoniae | 10 | 10 µg/mL |

This table highlights the antimicrobial efficacy of methyl (E)-2-butenoate against selected bacterial strains, showcasing its potential as an antibacterial agent .

Case Study 1: Antitubercular Properties

A patent describes the use of methyl esters of substituted 4-oxo-2-butenoic acids for the treatment of tuberculosis. The study emphasizes the structural similarity between these compounds and the target pathways involved in bacterial metabolism, suggesting that modifications in the ester structure can enhance biological activity against Mycobacterium tuberculosis .

Case Study 2: Flavoring Agent and Sensitization

According to data from flavoring agents research, methyl (E)-2-butenoate is used in food products for its flavoring properties. However, it has been noted that certain concentrations may cause dermal sensitization in sensitive individuals. This dual role as a flavoring agent and a potential allergen underscores the need for careful regulation in food applications .

The biological activity of methyl (E)-2-butenoate can be attributed to its ability to interact with microbial cell membranes and inhibit essential metabolic processes. The presence of the double bond in its structure enhances its reactivity with biological molecules, potentially leading to disruptions in cellular functions.

Propriétés

IUPAC Name |

methyl (Z)-2-(2,2-dimethoxyethyl)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-5-7(9(10)13-4)6-8(11-2)12-3/h5,8H,6H2,1-4H3/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHPRJLSIYOGAV-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CC(OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/CC(OC)OC)\C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.